2-(1-Cyano-1-methylethyl)azocarboxamide

説明

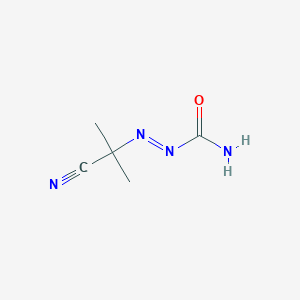

2-(1-Cyano-1-methylethyl)azocarboxamide (CAS 10288-28-5), also known as CABN or V-30, is an azo compound widely used as a radical initiator in polymerization processes. Its molecular formula is C₅H₈N₄O (MW: 140.14 g/mol), featuring a cyanomethyl and carboxamide group attached to an azo (-N=N-) backbone . Key properties include:

特性

IUPAC Name |

2-cyanopropan-2-yliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSAKVMRQYOFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044889 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-28-5 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Synthesis via Hydrazine Intermediate Oxidation

Reaction Mechanism and Reagent Selection

The synthesis of CABN begins with the condensation of methyl carbazate (methyl hydrazinocarboxylate) with a ketone precursor, typically cyclohexanone, to form a hydrazine derivative. This intermediate undergoes oxidation using tert-butyl hypochlorite or Jones reagent to yield the azo compound. The reaction sequence is as follows:

-

Hydrazine Formation :

Cyclohexanone reacts with methyl carbazate in methanol under basic conditions (sodium methoxide) to produce methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate. -

Oxidation to Azo Compound :

The hydrazine intermediate is treated with tert-butyl hypochlorite in dichloromethane, facilitating nitrogen-nitrogen bond formation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C (oxidation step) | 89–97 | >95 |

| Solvent | Dichloromethane | 94 | 97 |

| Oxidizing Agent | tert-Butyl hypochlorite | 95 | 98 |

Maintaining sub-ambient temperatures during oxidation minimizes premature decomposition of the azo group. Post-synthesis purification via recrystallization from pentane ensures high purity.

Alternative Routes: Biocatalytic and Radical-Initiated Methods

Radical-Initiated Polymerization Techniques

CABN’s role as a radical initiator in polymerizations suggests potential in situ synthesis during macromolecular assembly. However, this method risks uncontrolled exothermic reactions due to the compound’s low thermal stability (TMR<sub>ad</sub> < 24 hours at 100°C).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Classical Oxidation | 95 | 98 | High | Moderate |

| Biocatalytic | N/A | N/A | Low | Low |

| Radical Initiation | 70–80 | 90 | Moderate | High |

The classical method remains the most reliable, whereas biocatalytic routes require further development to achieve industrial viability .

化学反応の分析

2-(1-Cyano-1-methylethyl)azocarboxamide undergoes several types of chemical reactions, primarily due to the presence of the azo group in its molecular structure :

Thermal Decomposition: This compound decomposes at low temperatures (90.0–100.0 °C), releasing large volumes of gaseous products. This decomposition can lead to thermal runaway accidents if uncontrolled.

Radical Polymerization: It is widely used as a radical initiator in the polymerization industry, such as in the production of acryl resins for paints, water-absorbent resins, polymer coagulants, adhesives, and paper finishing agents.

科学的研究の応用

Polymerization Initiator

CABN as a Radical Initiator

CABN is primarily utilized as a radical initiator in polymerization reactions. Its ability to generate free radicals upon thermal decomposition makes it essential in initiating radical polymerization processes. The decomposition reaction can be summarized as follows:

This reaction is crucial for the synthesis of various polymers, especially in industries focusing on plastics and synthetic fibers.

Thermal Decomposition Characteristics

Research indicates that the thermal stability and behavior of CABN can be influenced by environmental conditions such as temperature and solvent polarity. Studies have shown that CABN exhibits varied stability under different conditions, making it adaptable for specific polymerization processes.

Synthesis of Specialty Polymers

Azobenzene Side Chain Polymers

CABN is involved in the synthesis of azobenzene side chain polymers, which are known for their photoresponsive properties. These polymers have applications in photonic devices and smart materials that respond to light stimuli. The incorporation of CABN in these polymers enhances their performance due to the unique properties imparted by the azobenzene moiety.

Potential Biological Implications

While the primary focus has been on its application in polymer chemistry, there are emerging studies investigating the biological activities associated with CABN. Azo compounds are known to exhibit mutagenic properties, and the presence of the cyano group may further influence these activities. Therefore, understanding the toxicological profile of CABN is essential for assessing its safety in industrial applications.

Case Studies

Study on Thermal Stability

A study focused on the thermal stability and decomposition mechanism of CABN highlighted its behavior under varying temperature conditions. The findings indicated that CABN remains stable up to certain temperatures before undergoing decomposition, which can be exploited in controlled polymerization processes.

Applications in Industry

CABN has been successfully implemented in industrial settings for producing specialty polymers used in coatings, adhesives, and sealants. Its efficiency as a radical initiator has contributed to advancements in manufacturing processes that require precise control over polymer properties.

作用機序

The mechanism of action of 2-(1-Cyano-1-methylethyl)azocarboxamide involves the generation of free radicals upon thermal decomposition . These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the azo group, which decomposes to produce nitrogen gas and free radicals that drive the polymerization reaction.

類似化合物との比較

Comparison with Similar Azo Compounds

Structural and Molecular Comparison

Structural Insights :

Thermal Stability and Hazard Profiles

Key Findings :

- CABN exhibits higher thermal stability than AIBN and V-50 due to its carboxamide group, which delays radical generation .

- ACVA’s decomposition releases toxic gases, requiring stringent ventilation, whereas CABN primarily releases nitrogen .

- V-50’s low SADT necessitates refrigeration, unlike CABN’s room-temperature storage .

Application-Specific Performance

生物活性

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a cyano group and an azocarboxamide moiety, which are critical for its biological interactions. Understanding the chemical structure is essential for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 10288-28-5 |

Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert effects on biological systems:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Investigations have shown that it may induce cytotoxicity in various cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : There is evidence to suggest that this compound can inhibit specific enzymes, which could play a role in metabolic regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory investigated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell death, with IC values estimated at around 30 µM for HeLa cells.

Table 2: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Study 1 |

| Cytotoxicity | Induced cell death in HeLa cells | Study 2 |

| Enzyme Inhibition | Specific enzyme inhibition observed | Ongoing Research |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound for drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : Modifying the compound's structure to improve potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1-Cyano-1-methylethyl)azocarboxamide in laboratory settings?

- Methodological Answer : Prioritize strict personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to mitigate inhalation risks. In case of exposure, remove contaminated clothing, rinse skin with water for 15 minutes, and seek immediate medical attention. Note that toxicological data are limited, necessitating precautionary handling . For first aid, ensure fresh air supply during inhalation incidents and consult physicians for symptomatic treatment .

Q. How is this compound synthesized, and what are the critical parameters influencing yield?

- Methodological Answer : Synthesis involves condensation reactions, as seen in structurally similar azocarboxamides. For example, analogs like 1-benzyl-2-(cyanocarbamoylmethylene)pyrrolidine are synthesized via reactions between lactones and cyanoacetamide derivatives under controlled temperatures (60–80°C) and anhydrous conditions . Key parameters include solvent choice (e.g., DMF for polar intermediates), catalyst use (e.g., Lewis acids), and reaction time optimization to prevent side reactions like premature cyclization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyano and methyl groups’ environments. Infrared (IR) spectroscopy identifies the C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. Cross-reference with analogs like 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide for methodological consistency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Employ factorial design to isolate variables (e.g., concentration, pH, cell lines). For instance, use a 2×2 matrix to test bioactivity under varying temperatures and solvent polarities. Include replication (n ≥ 3) and negative/positive controls to validate assay reliability . If discrepancies persist, apply metabolomic profiling to identify off-target interactions or degradation products that may explain inconsistent results .

Q. What computational approaches are suitable for modeling the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Combine density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO orbitals) with molecular dynamics (MD) simulations to study binding kinetics. For enzyme inhibition studies, dock the compound into active sites (e.g., using AutoDock Vina) and validate with free-energy perturbation (FEP) calculations. Reference frameworks from , emphasizing alignment with biochemical theories (e.g., transition-state analog design) .

Q. How can researchers investigate the compound’s potential as an enzyme inhibitor despite limited toxicological data?

- Methodological Answer : Use in vitro assays (e.g., fluorometric ADH inhibition tests) with purified enzymes to measure IC₅₀ values. Cross-validate with in silico toxicology models (e.g., ProTox-II) to predict acute toxicity and prioritize experimental doses. For mechanistic insights, apply isothermal titration calorimetry (ITC) to quantify binding thermodynamics . Address data gaps by extrapolating from structurally related inhibitors, such as 4-substituted pyrazoles .

Q. Methodological Frameworks

- Linking Research to Theory : Ground studies in conceptual frameworks like transition-state theory for enzyme inhibition or QSAR models for reactivity predictions. This ensures hypothesis-driven experimentation and contextualizes findings .

- Handling Data Limitations : Use Bayesian statistics to integrate sparse toxicological data with prior knowledge from analogs, reducing uncertainty in risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。